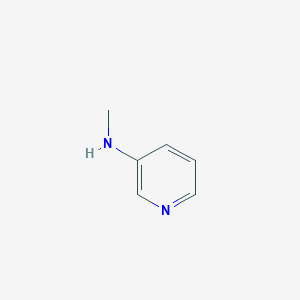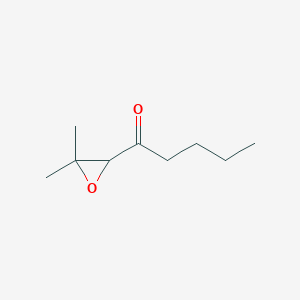
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with the chemical formula C9H16O2. It is also known as DMPX or 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-5-pentanone. This compound is used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is not fully understood. However, it is believed to act as a Lewis acid catalyst due to the presence of the oxirane ring in its structure. This property makes it useful in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DMPX. However, studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one in laboratory experiments include its unique properties, low toxicity, and potential applications in various fields. However, its limitations include the lack of information on its biochemical and physiological effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one. These include:
1. Further studies on its mechanism of action and potential applications in various chemical reactions.
2. Investigation of its potential as a chiral auxiliary in asymmetric synthesis.
3. Exploration of its potential as a building block for the synthesis of other compounds with potential biological activity.
4. Studies on its potential as a catalyst in various chemical reactions.
5. Investigation of its potential applications in the field of materials science.
In conclusion, 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and applications in various fields.
Synthesemethoden
The synthesis of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one involves the reaction of 3,3-dimethyl-2-oxabicyclo[2.2.1]heptane with pentan-1-one in the presence of a strong acid catalyst. This reaction results in the formation of DMPX as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one has various potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, which is a process that produces enantiomerically pure compounds. DMPX has also been used as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
17257-83-9 |
|---|---|
Produktname |
1-(3,3-Dimethyloxiran-2-yl)pentan-1-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-(3,3-dimethyloxiran-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
BEADYNJAOBLNBH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1C(O1)(C)C |
Kanonische SMILES |
CCCCC(=O)C1C(O1)(C)C |
Synonyme |
1-(3,3-Dimethyloxiranyl)-1-pentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





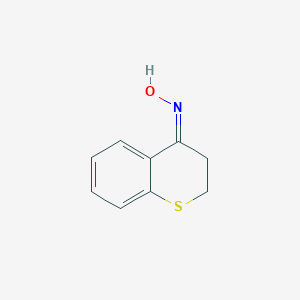
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

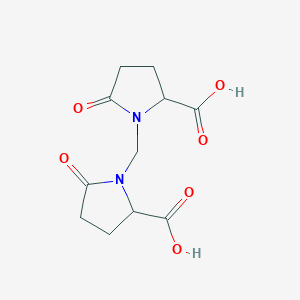
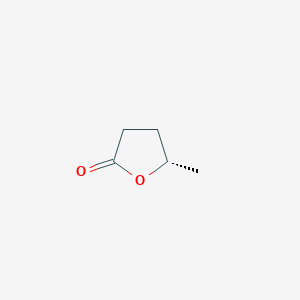
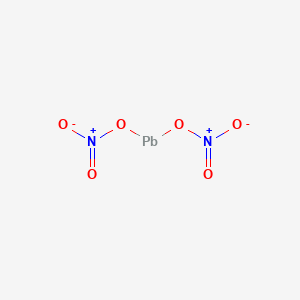
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

